

Application Notes and Protocols for BI-4924 in Metabolic Flux Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4924 is a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] This pathway plays a critical role in cancer cell metabolism by diverting glycolytic intermediates to produce serine and other essential biomolecules.[2] Metabolic flux analysis (MFA), particularly using stable isotope tracers like ¹³C-labeled glucose, is a powerful technique to quantify the rates of intracellular metabolic reactions and understand the metabolic reprogramming induced by compounds like **BI-4924**.[3] These application notes provide detailed protocols for utilizing **BI-4924** and its cell-permeable prodrug, BI-4916, in metabolic flux analysis studies.

BI-4924 and BI-4916: For cellular experiments, the use of BI-4916, an ester prodrug of **BI-4924**, is recommended due to its enhanced cell permeability.[1] Intracellular esterases cleave BI-4916 to release the active inhibitor, **BI-4924**.[4]

Mechanism of Action

PHGDH catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis.[1] **BI-4924** acts as a competitive inhibitor of PHGDH, blocking the synthesis of serine from glucose.[5] This inhibition leads to a reduction in the intracellular pool of serine and



its downstream metabolites, including glycine and one-carbon units crucial for nucleotide synthesis and redox balance.

Data Presentation

The following tables summarize the in vitro activity of **BI-4924** and the metabolic effects of PHGDH inhibition based on studies using various PHGDH inhibitors.

Parameter	Value	Species/Assay Condition	Reference
BI-4924 IC50	3 nM	Human PHGDH enzyme (NAD+ high assay)	[1]
BI-4924 ¹³ C-Serine IC ₅₀	2,200 nM	Cellular assay (72 h)	[1]
BI-4916 IC50	169 nM	Human PHGDH enzyme (NAD+ high assay)	[4]
BI-4916 ¹³ C-Serine IC ₅₀	2,032 nM	Cellular assay	[4]

Table 1: In Vitro Activity of **BI-4924** and its Prodrug BI-4916. This table presents the half-maximal inhibitory concentrations (IC₅₀) for **BI-4924** and BI-4916 against the PHGDH enzyme and in cellular serine synthesis assays.



Metabolic Flux/Parameter	Effect of PHGDH Inhibition	Inhibitor Used	Cell Line	Reference
Glucose-derived Serine Synthesis	Decreased	NCT-503	MDA-MB-468	[6]
Glucose-derived Glycine Synthesis	Decreased	NCT-503	MDA-MB-468	[6]
¹³ C incorporation from Glucose into AMP	Decreased	NCT-503	MDA-MB-468	[6]
¹³ C incorporation from Glucose into dTMP	Decreased	NCT-503	MDA-MB-468	[6]
Glycolysis (3-PG to Pyruvate)	Increased	WQ-2101	HCT116	
TCA Cycle (Pyruvate to Acetyl-CoA)	Decreased	WQ-2101	HCT116	
Pentose Phosphate Pathway (G6P to R5P)	Decreased	WQ-2101	HCT116	
Serine to Glycine Flux	Relatively Unchanged	WQ-2101	HCT116	

Table 2: Effects of PHGDH Inhibition on Central Carbon Metabolism. This table summarizes the observed changes in metabolic fluxes upon treatment with PHGDH inhibitors in cancer cell lines, as determined by metabolic flux analysis.

Experimental Protocols



The following are detailed protocols for conducting metabolic flux analysis experiments to investigate the effects of **BI-4924** (via its prodrug BI-4916).

Protocol 1: Cell Culture and Isotope Labeling

- Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of harvest.
- Media Preparation: Prepare culture medium containing the desired ¹³C-labeled substrate.
 For tracing glucose metabolism, use glucose-free RPMI or DMEM supplemented with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and the desired concentration of [U-¹³C]-glucose (e.g., 10 mM).
- Inhibitor Treatment: Treat the cells with the desired concentration of BI-4916 (or a vehicle control, e.g., DMSO) for a predetermined duration. The optimal concentration and treatment time should be determined empirically for each cell line and experimental goal.
- Isotopic Labeling: For stationary MFA, culture the cells in the ¹³C-labeled medium containing BI-4916 or vehicle for a period sufficient to achieve isotopic steady state. This is typically at least two to three cell doubling times.
- Cell Counting: At the time of harvest, determine the cell number and viability (e.g., using a hemocytometer and trypan blue exclusion) to normalize the metabolite data.

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of intracellular metabolites are critical for accurate measurements.

- Quenching: Quickly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
- Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the cells.
- Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.



- Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
- Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
- Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

Protocol 3: Sample Preparation and Mass Spectrometry Analysis

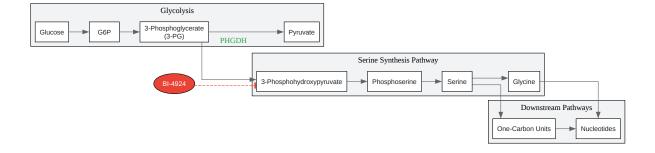
- Derivatization (for GC-MS): Resuspend the dried metabolite extract in a derivatization agent (e.g., a mixture of methoxyamine hydrochloride in pyridine followed by N-tertbutyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to increase the volatility of the metabolites.
- Incubation: Incubate the samples at an elevated temperature (e.g., 70°C) to complete the derivatization reaction.
- Analysis: Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the analysis of nonderivatized polar metabolites.

Protocol 4: Data Analysis and Flux Calculation

- Mass Isotopomer Distribution (MID) Analysis: Correct the raw mass spectrometry data for natural isotope abundance to obtain the MIDs of the measured metabolites.
- Metabolic Flux Modeling: Use a metabolic network model and specialized software (e.g., INCA, Metran) to estimate intracellular metabolic fluxes by fitting the measured MIDs and extracellular uptake/secretion rates to the model.
- Statistical Analysis: Perform statistical analysis to determine the goodness-of-fit of the model and to calculate confidence intervals for the estimated fluxes.



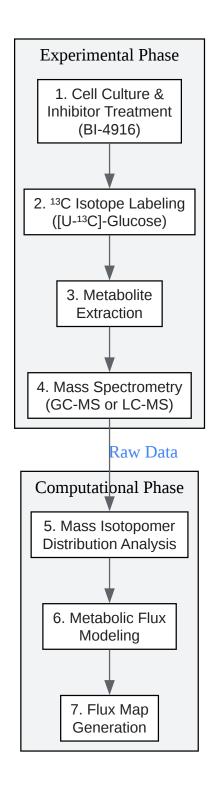
Mandatory Visualizations



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Caption: Mechanism of action of BI-4924 in the serine synthesis pathway.





Interpretation of Metabolic Reprogramming

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Caption: Experimental workflow for metabolic flux analysis with BI-4916.



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